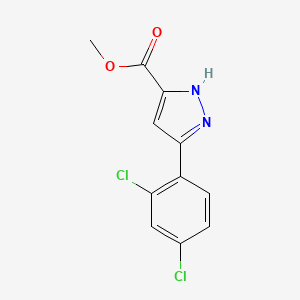

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-17-11(16)10-5-9(14-15-10)7-3-2-6(12)4-8(7)13/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJJAYIZQBZPRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The resulting product is then esterified to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. For instance, derivatives of pyrazole have shown promise in targeting specific cancer pathways, including the inhibition of cell growth in breast and prostate cancers .

Case Study:

A study conducted by Martins et al. (2004) demonstrated that pyrazole derivatives could inhibit the growth of human cancer cell lines. The structural modifications on the pyrazole ring significantly influenced their biological activity, suggesting that methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate could be a candidate for further anticancer research.

2. Cannabinoid Receptor Modulation

This compound is also noted for its role as a precursor in the synthesis of cannabinoid receptor antagonists. Specifically, it has been linked to the development of compounds that target CB1 receptors, which are implicated in various physiological processes including appetite regulation and pain sensation .

Data Table: Cannabinoid Receptor Activity

| Compound Name | Target Receptor | Activity Type | Reference |

|---|---|---|---|

| Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate | CB1 | Antagonist | |

| Rimonabant (analog) | CB1 | Antagonist |

Agricultural Applications

1. Herbicidal Properties

Research has indicated that methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate can be utilized in herbicide formulations. Its chemical structure allows it to interfere with plant growth mechanisms, making it a candidate for developing selective herbicides that target specific weeds without harming crops .

Case Study:

In a patent application (CN112741097A), the compound was included in a herbicidal composition demonstrating effective control over various weed species while exhibiting low toxicity to non-target plants. This highlights its potential utility in sustainable agriculture practices.

Summary of Findings

The applications of methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate span both medicinal and agricultural fields. Its role as an anticancer agent and cannabinoid receptor modulator presents exciting opportunities for drug development, while its herbicidal properties offer solutions for modern agricultural challenges.

Mechanism of Action

The mechanism of action of Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ester Group Modifications

- This compound is explicitly cited in pesticide-related patents (EP-A-268554) .

- Carboxylic Acid Derivatives : Hydrolysis of the ester group to a carboxylic acid (e.g., 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxylic acid) reduces logP values, altering bioavailability. Such derivatives show moderate structural similarity (0.62) to the target compound .

Pyrazole Ring Substituents

- Ethyl 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate (S1-2): A methyl group at the 5-position instead of 2,4-dichlorophenyl simplifies the structure but may reduce receptor binding specificity in cannabinoid antagonists .

- 4-Pentylpyridin-3-yl Derivatives : Substituting the ester’s methyl group with a 4-pentylpyridin-3-yl moiety (as in ) introduces steric bulk, which could influence interactions with biological targets like enzymes or receptors .

Biological Activity

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate belongs to the pyrazole class of compounds, characterized by a five-membered aromatic ring. The presence of the dichlorophenyl group enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a variety of biological activities, including:

- Antimicrobial Activity : Pyrazole derivatives have shown potential as antimicrobial agents against various pathogens. Methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate may exhibit similar properties based on its structural analogs .

- Anti-inflammatory Activity : Some pyrazoles have demonstrated anti-inflammatory effects, potentially through inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Antitumor Activity : Certain pyrazoles have been investigated for their antitumor effects, with mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Target Interactions

The specific molecular targets and mechanisms of action for methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate are not fully elucidated. However, similar compounds have been reported to interact with:

- Enzymes : Inhibition of enzymes such as acetylcholinesterase and COX has been documented in related pyrazole compounds .

- Cell Signaling Pathways : Pyrazoles may influence cellular signaling pathways that regulate inflammation and cell proliferation.

Biochemical Pathways

The compound may disrupt various biochemical pathways through enzyme inhibition or activation. For instance, inhibition of COX enzymes can lead to reduced prostaglandin synthesis, thereby mitigating inflammation .

Case Studies and Experimental Data

- Antimicrobial Studies : In vitro studies have shown that pyrazole derivatives exhibit moderate antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) typically around 250 μg/mL .

- Anti-inflammatory Effects : A study demonstrated that pyrazole derivatives could inhibit TNFα-induced IL-6 production in human chondro-sarcoma cells with IC50 values ranging from 53 nM to 820 nM, indicating significant anti-inflammatory potential .

- Antitumor Activity : Research indicates that certain substituted pyrazoles can act as effective EGFR-TK inhibitors against various tumor cell lines, suggesting potential applications in cancer therapy .

Dosage Effects and Toxicity

The effects of methyl 5-(2,4-dichlorophenyl)pyrazole-3-carboxylate at varying dosages remain underexplored. However, related studies suggest that dosage can significantly influence both efficacy and toxicity profiles. Higher doses may lead to adverse effects, necessitating careful dose optimization in therapeutic applications .

Summary Table of Biological Activities

Q & A

Q. What computational methods predict the physicochemical properties of this compound prior to experimental synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.